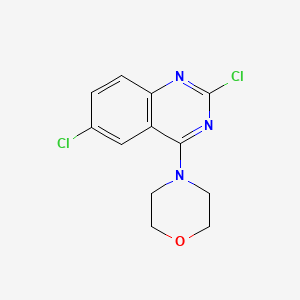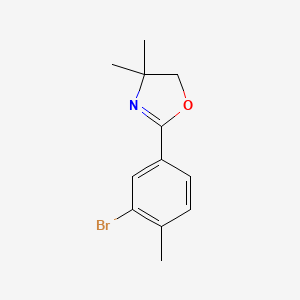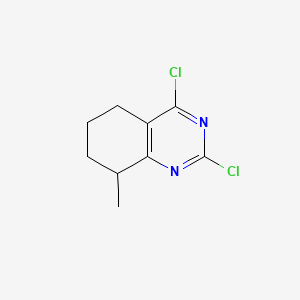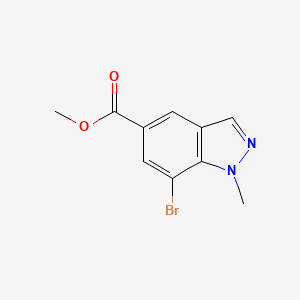
methyl 7-bromo-1-methyl-1H-1,3-benzodiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-bromo-1-methyl-1H-1,3-benzodiazole-5-carboxylate is a chemical compound that belongs to the benzodiazole family. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 1st position, and a carboxylate ester group at the 5th position of the benzodiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-1-methyl-1H-1,3-benzodiazole-5-carboxylate can be achieved through various synthetic routes. One common method involves the bromination of 1-methyl-1H-1,3-benzodiazole-5-carboxylate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl 7-bromo-1-methyl-1H-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of de-brominated benzodiazole derivatives.
科学研究应用
Methyl 7-bromo-1-methyl-1H-1,3-benzodiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 7-bromo-1-methyl-1H-1,3-benzodiazole-5-carboxylate depends on its interaction with molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate
- Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate
- 7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid hydrochloride
Uniqueness
Methyl 7-bromo-1-methyl-1H-1,3-benzodiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 7th position and the methyl group at the 1st position can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
属性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC 名称 |
methyl 7-bromo-1-methylindazole-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-9-7(5-12-13)3-6(4-8(9)11)10(14)15-2/h3-5H,1-2H3 |
InChI 键 |
NQXNNSGEAAHXAH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2Br)C(=O)OC)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


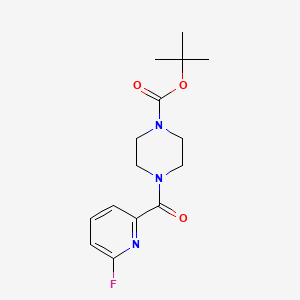
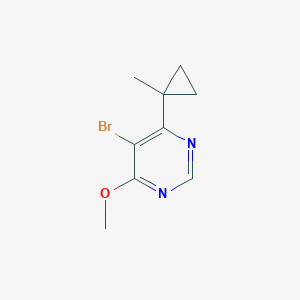
![2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928166.png)
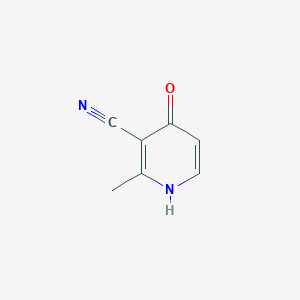
![6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13928174.png)
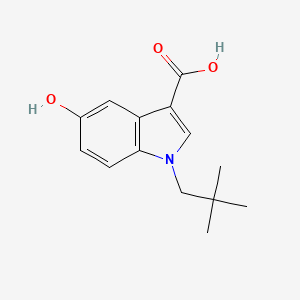

![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B13928195.png)
![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)

